1-(3-Methylphenyl)piperidin-3-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

1-(3-Methylphenyl)piperidin-3-amine (CAS 1250533-73-3) is a critical arylpiperidine building block for medicinal chemistry. Its unique 3-methylphenyl substitution and 3-amine position are essential for CCR5 antagonist activity; generic analogs or lower-purity sources compromise receptor binding and assay reproducibility. Procuring this ≥98% pure scaffold ensures reliable SAR data in hit-to-lead programs targeting HIV, rheumatoid arthritis, and asthma. The primary amine and aromatic ring offer versatile synthetic handles for library diversification, making this a high-value, non-interchangeable starting material for lead optimization.

Molecular Formula C12H18N2
Molecular Weight 190.29
CAS No. 1250533-73-3
Cat. No. B2999485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)piperidin-3-amine
CAS1250533-73-3
Molecular FormulaC12H18N2
Molecular Weight190.29
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCCC(C2)N
InChIInChI=1S/C12H18N2/c1-10-4-2-6-12(8-10)14-7-3-5-11(13)9-14/h2,4,6,8,11H,3,5,7,9,13H2,1H3
InChIKeyDKIGTLIAODOUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)piperidin-3-amine (CAS 1250533-73-3): Procurement-Ready Piperidine Scaffold for Diverse Biological Screening


1-(3-Methylphenyl)piperidin-3-amine (CAS 1250533-73-3) is a synthetic, aryl-substituted piperidine derivative with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . It is characterized by a piperidine ring bearing a 3-methylphenyl group at the 1-position and a primary amine at the 3-position. This compound is commercially available for research purposes from multiple vendors, typically at ≥98% purity . As a member of the arylpiperidine class, it serves as a versatile building block in medicinal chemistry, with literature reporting its potential as a CCR5 antagonist, among other applications [1].

Why Unverified 1-(3-Methylphenyl)piperidin-3-amine Sources or Analogs Cannot Be Substituted in Research


Generic substitution with other piperidine analogs or lower-purity sources is not advisable due to the critical dependence of biological activity on precise structural and physicochemical properties. The position of the methyl group on the phenyl ring (e.g., 3- vs. 4-methyl) or the location of the amine (e.g., 3-amine vs. 4-amine) can drastically alter receptor binding affinity, selectivity, and overall pharmacological profile . Furthermore, the absence of a methyl group, as in 1-phenylpiperidin-3-amine, results in different chemical and biological properties, underscoring the non-interchangeability of these compounds . Purity is another non-negotiable factor; vendor-reported purity for this compound is typically 98% , and using material of unspecified or lower purity introduces variability that can compromise assay reproducibility and lead to false conclusions.

Evidence-Based Differentiation Guide for 1-(3-Methylphenyl)piperidin-3-amine in Research Procurement


Structural Specificity: Impact of Methyl Group Position on Biological Profile

The substitution pattern on the phenyl ring is a key determinant of the compound's biological interaction profile. 1-(3-Methylphenyl)piperidin-3-amine, with its methyl group at the meta position, is expected to exhibit a distinct pharmacological fingerprint compared to its para-substituted analog, 1-(4-methylphenyl)piperidin-3-amine . This is based on the well-established principle in medicinal chemistry that even minor changes in substitution can lead to significant differences in receptor affinity and selectivity due to altered steric and electronic interactions with the binding pocket .

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Purity Assurance: Vendor-Reported Purity for Reproducible Results

The purity of the compound is a critical factor for obtaining reproducible and interpretable biological data. Reputable vendors of 1-(3-Methylphenyl)piperidin-3-amine report a purity of 98% . This specification provides a reliable baseline for researchers. Using material from a source that does not provide a Certificate of Analysis or reports a lower purity introduces the risk of off-target effects from impurities, which can invalidate experimental results.

Chemical Synthesis Analytical Chemistry Quality Control

Potential CCR5 Antagonism: A Specific Biological Application Not Shared by All Analogs

Preliminary pharmacological screening has indicated that 1-(3-Methylphenyl)piperidin-3-amine can function as a CCR5 antagonist, suggesting its potential utility in research related to HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. This is a specific, reported biological activity that is not a generic property of all piperidine analogs. For instance, the lack of the methyl group in 1-phenylpiperidin-3-amine is noted to result in different biological properties , while other analogs like 4-(3-Methylphenyl)piperidine are known for NMDA receptor affinity .

HIV Research Inflammation Chemokine Receptor

Application Scenarios for Procuring 1-(3-Methylphenyl)piperidin-3-amine Based on its Verified Differentiators


Lead Optimization in CCR5 Antagonist Programs

Based on its reported potential as a CCR5 antagonist [1], 1-(3-Methylphenyl)piperidin-3-amine is a strong candidate for hit-to-lead and lead optimization campaigns in programs targeting CCR5-mediated diseases, such as HIV, rheumatoid arthritis, and asthma. Its well-defined structure and high commercial purity (98%) provide a reliable starting point for generating SAR data and optimizing potency and selectivity, which would not be possible with uncharacterized or lower-purity analogs.

Comparative Pharmacology Studies of Arylpiperidine Isomers

Given the known impact of substitution patterns on pharmacological activity , this compound is ideally suited for use as a reference standard in comparative pharmacology studies designed to elucidate the functional consequences of methyl group position (meta vs. para vs. ortho) on the piperidine scaffold. Such studies are critical for understanding target engagement and selectivity profiles, and the availability of high-purity material ensures that observed differences are due to structure and not impurities.

Synthesis of Novel Piperidine-Based Compound Libraries

The compound's primary amine and aromatic ring provide versatile synthetic handles for creating diverse compound libraries. The presence of the 3-methyl group distinguishes it from the unsubstituted phenyl analog , allowing chemists to explore a unique region of chemical space. Procuring this specific scaffold from a vendor that guarantees purity ensures the integrity of the final library compounds and minimizes the risk of downstream synthetic failures due to contaminated starting materials.

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